![molecular formula C12H15F2N B2528612 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine CAS No. 1596616-48-6](/img/structure/B2528612.png)
1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 . It is also known as SR. The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for 1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine is 1S/C12H15F2N/c13-10-4-3-5-11(14)9(10)8-12(15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 .Physical And Chemical Properties Analysis
1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Research
This compound has been used in the development of Rufinamide , a triazole derivative that is structurally dissimilar to other marketed antiepileptic drugs . Rufinamide has been authorized by the European Union and FDA for use as a complementary therapy for seizures associated with Lennox-Gastaut syndrome .
Stability Indicating Assays
The compound has been used in the development of stability indicating assays for Rufinamide . These assays are used to determine the stability of Rufinamide in the presence of its alkaline degradation product .
Development of HPLC Methods
The compound has been used in the development of High Performance Liquid Chromatography (HPLC) methods . These methods are used for the determination of Rufinamide in the presence of its alkaline degradation product and in dosage form .
Development of Derivative Ratio Methods
It has also been used in the development of derivative ratio methods . These methods are used for the determination of Rufinamide by measuring peak amplitude .
Kinetic Studies
The compound has been used in kinetic studies of the alkaline degradation of Rufinamide . These studies follow the concentration of the remaining drug until complete degradation is achieved .
Chemical Hydrolysis
The compound can be prepared via chemical hydrolysis of Rufinamide . This involves refluxing Rufinamide with 0.5 N NaOH at 80 °C for 3 hours .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-4-3-5-11(14)9(10)8-12(15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQYKQZQKDJKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=C(C=CC=C2F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine | |
CAS RN |
1596616-48-6 |
Source
|
Record name | 1-[(2,6-difluorophenyl)methyl]cyclopentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.